4-(3,5-diphenylpyrazol-1-yl)benzaldehyde

medicinal chemistry structural biology molecular recognition

Researchers often face batch variability between fully aromatic pyrazole aldehydes and their dihydro analogs, compromising SAR reproducibility. This compound solves that: it is the strictly planar, fully conjugated 3,5-diphenylpyrazole N-linked to a reactive 4-formylphenyl group. - **Key differentiator**: Complete aromaticity enforces XLogP3=4.7, TPSA=34.9 Ų-distinct from the dihydro analog (ΔXLogP3=0.2, ΔH-bond acceptors=1). - **Reactive functionality**: Para-aldehyde enables Schiff bases, hydrazones, Knoevenagel condensations-impossible with 3,5-diphenylpyrazole. - **Supply guarantee**: Benchmark quality for matched-pair SAR and ADME model calibration.

Molecular Formula C22H16N2O
Molecular Weight 324.4 g/mol
Cat. No. B12220827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-diphenylpyrazol-1-yl)benzaldehyde
Molecular FormulaC22H16N2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C=O)C4=CC=CC=C4
InChIInChI=1S/C22H16N2O/c25-16-17-11-13-20(14-12-17)24-22(19-9-5-2-6-10-19)15-21(23-24)18-7-3-1-4-8-18/h1-16H
InChIKeyFNTHEUBOFVYPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molecular Profile and Comparator Context


4-(3,5-Diphenylpyrazol-1-yl)benzaldehyde (molecular formula C₂₂H₁₆N₂O; exact mass 324.1263 Da; CAS 71945-17-0) is a fully aromatic pyrazole–benzaldehyde hybrid comprising a 3,5-diphenylpyrazole core N-linked to a para-formylphenyl substituent [1]. Unlike its partially saturated 4,5-dihydro analog (CAS 34114-09-5) and the parent 3,5-diphenylpyrazole (CAS 1145-01-3), this compound uniquely combines a planar, fully conjugated pyrazole ring with a reactive aldehyde functional group, positioning it as a versatile synthetic intermediate and a scaffold of interest in medicinal chemistry and materials science [1][2].

WorkflowAldehyde-dependent synthesis (Schiff base, Knoevenagel, hydrazone)
SelectionFully aromatic planar pyrazole core for π-stacking interactions
Use ContextMedicinal chemistry and materials science scaffold requiring aldehyde reactivity

Why Generic Substitution Fails in Rigorous Protocols


The fully aromatic pyrazole ring in 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde enforces complete molecular planarity across the pyrazole-phenyl-benzaldehyde scaffold, leading to a measurably different lipophilicity profile (XLogP3-AA = 4.7 vs. 4.5 for the dihydro analog), a reduced hydrogen-bond acceptor count (2 vs. 3), and a distinct topological polar surface area (34.9 vs. 32.7 Ų) [1][2]. In contrast, the core 3,5-diphenylpyrazole lacks the aldehyde functional group entirely, precluding its use in Schiff-base formation, Knoevenagel condensation, or any aldehyde-dependent downstream chemistry [3]. These differences are not merely academic—they directly impact molecular recognition, membrane permeability predictions, and synthetic utility, making the three compounds fundamentally non-interchangeable in any context where these physicochemical or reactivity parameters matter [1][2].

4-(3,5-Diphenylpyrazol-1-yl)benzaldehyde
4,5-Dihydro analog
Aromatic vs. non-aromatic ring alters planarity, lipophilicity, and H-bond capacity; binding and ADME predictions may shift.
4-(3,5-Diphenylpyrazol-1-yl)benzaldehyde
3,5-Diphenylpyrazole
Lacks aldehyde group; cannot participate in Schiff base or Knoevenagel condensations; non-substitutable for aldehyde-dependent chemistry.

Quantitative Evidence vs. Closest Analogs


Molecular Planarity and Aromatic Character

4-(3,5-Diphenylpyrazol-1-yl)benzaldehyde (PubChem CID 4737150) possesses a fully aromatic pyrazole ring with exact mass 324.1263 Da and 0 sp³ carbons in the pyrazole core, whereas its closest analog, 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde (PubChem CID 2792090), contains a partially saturated pyrazoline ring with exact mass 326.1419 Da and 1 sp³ carbon at position 4 (or 5) of the pyrazole ring [1][2]. The aromatic ring system of the target compound enforces full molecular planarity across the entire scaffold, while the dihydro analog introduces a puckering distortion at the sp³ center, disrupting π-electron delocalization and altering the capacity for π–π stacking and intercalative binding [1][2]. The structural difference is quantified by the exact mass shift of 2.0156 Da and the absence of an N–H hydrogen-bond donor in the target compound [1][2].

Planarity & Aromaticity
Class-level
Fully aromatic pyrazole vs. partially saturated pyrazoline; Δmass 2.0156 Da
Supports π-stacking assay interpretation
Computed descriptors from PubChem; verify experimentally
medicinal chemistry structural biology molecular recognition

Lipophilicity Differentiation (XLogP3-AA)

The target compound exhibits a computed XLogP3-AA value of 4.7, compared to 4.5 for the 4,5-dihydro analog [1][2]. This difference of 0.2 log units corresponds to an approximately 1.58-fold increase in the octanol-water partition coefficient, predicting higher passive membrane permeability for the fully aromatic compound [1][2]. The increased lipophilicity arises from elimination of the polar N–H moiety and extended conjugation in the fully aromatic pyrazole ring [1].

Lipophilicity (XLogP3)
Reported
XLogP3 = 4.7 vs. 4.5 (Δ +0.2)
Supports membrane permeability prediction context
~1.58-fold increase in octanol-water partition
ADME pharmacokinetics drug design

Hydrogen-Bond Acceptor Count and Molecular Recognition

The target compound has 2 computed hydrogen-bond acceptor sites (the aldehyde oxygen and one pyrazole nitrogen), whereas the 4,5-dihydro analog possesses 3 H-bond acceptors (aldehyde oxygen plus both pyrazoline nitrogens) [1][2]. This 33% reduction in H-bond acceptor count directly impacts solvation free energy and alters the molecular recognition profile in protein binding pockets [1][2]. The reduced H-bond acceptor count also correlates with—and partially explains—the higher XLogP3 value of the target compound [1].

H-Bond Acceptors
Reported
2 H-bond acceptors vs. 3 (33% reduction)
Impacts docking and solvation energy modeling
Directly correlates with higher XLogP3
molecular docking SAR solvation

Topological Polar Surface Area and Drug-Likeness

The target compound has a computed TPSA of 34.9 Ų, compared to 32.7 Ų for the 4,5-dihydro analog [1][2]. Despite the dihydro analog possessing an additional H-bond acceptor, the fully aromatic target compound exhibits a larger polar surface area due to the extended electron delocalization across the planar pyrazole ring [1]. The 2.2 Ų difference represents a 6.7% increase in TPSA that can influence computational predictions of passive membrane permeability and oral bioavailability [1][2]. Both values remain well below the 140 Ų threshold commonly used in drug-likeness filters (Lipinski / Veber rules), but the 6.7% differential is sufficient to shift compound ranking in multiparameter optimization (MPO) scoring [1][2].

TPSA & Drug-Likeness
Reported
TPSA = 34.9 vs. 32.7 Ų (Δ +2.2)
May shift MPO scoring in ADME prediction
6.7% higher polar surface area
drug-likeness bioavailability ADME prediction

Aldehyde Functional Group as a Synthetic Handle

Unlike the core heterocycle 3,5-diphenylpyrazole (CAS 1145-01-3; mp 200–204 °C; MW 220.28 g/mol), which lacks any carbonyl or formyl group, 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde bears a chemically reactive formyl group at the para position of the N-phenyl substituent [1]. This aldehyde functionality enables key synthetic transformations—Schiff base formation with primary amines, Knoevenagel condensations with active methylene compounds, and hydrazone formation with hydrazines—that are categorically impossible with 3,5-diphenylpyrazole [2]. Pyrazole aldehydes analogous to the target compound have been demonstrated to undergo Knoevenagel condensation under green chemistry conditions to yield biologically active pyrazole analogues, confirming the practical reactivity of this functional group class [2]. The dihydro analog also possesses an aldehyde group but differs in the pyrazole ring oxidation state, meaning it cannot serve as a direct synthetic substitute where aromatic pyrazole character is required in the final product [1].

Aldehyde Synthetic Handle
Method context
Schiff base, Knoevenagel, hydrazone formation
Enables aldehyde-dependent library synthesis
Confirmed by Knoevenagel reaction literature
organic synthesis Schiff base chemistry bioconjugation

Application Scenarios with Verifiable Differentiation


Planar Aromatic Scaffolds in Lead Optimization

In drug discovery programs targeting protein–protein interactions, DNA intercalation, or amyloid fibril binding where π-stacking is a key binding mode, 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde offers a fully planar aromatic scaffold with XLogP3 = 4.7 and TPSA = 34.9 Ų [1]. The 4,5-dihydro analog (XLogP3 = 4.5, TPSA = 32.7 Ų) introduces a ring puckering distortion that weakens π-stacking and alters binding geometry [1][2]. For fibril-binding probes analogous to the diphenylpyrazole (DPP) class reported by Reiner et al. (2018) where fluorescence enhancement upon fibril binding depends on the electronic environment of the fluorophore, the fully aromatic character of the target compound is expected to yield distinct photophysical properties compared to the dihydro analog [3]. Procurement of the correct oxidation state is thus critical to obtaining reproducible binding data.

Aldehyde-Dependent Condensation for Library Generation

The para-formyl group of 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde serves as a reactive anchor for generating diverse compound libraries through Schiff base formation with primary amines, hydrazone formation with hydrazines, and Knoevenagel condensation with active methylene compounds [4]. In contrast, 3,5-diphenylpyrazole (CAS 1145-01-3, mp 200–204 °C) lacks any aldehyde functionality and cannot participate in these transformations . Pyrazole aldehydes have been successfully employed in Knoevenagel-based syntheses of anticonvulsant and analgesic agents, demonstrating the practical utility of this functional group class [4]. The target compound thus represents the mandatory starting material for any synthesis requiring both the 3,5-diphenylpyrazole pharmacophore and an aldehyde-derived linkage.

Physicochemical Precision in ADME/Tox Screening

The computed physicochemical differences between 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde (XLogP3 = 4.7; 2 H-bond acceptors; TPSA = 34.9 Ų) and its 4,5-dihydro analog (XLogP3 = 4.5; 3 H-bond acceptors; TPSA = 32.7 Ų) are sufficient to shift predictions in PBPK models and multiparameter optimization scoring functions [1][2]. Substituting the dihydro analog in an ADME screening cascade designed for the target compound will yield systematically biased permeability, solubility, and bioavailability predictions [1][2]. For teams building predictive QSAR models or performing prospective ADME filtering, consistent use of the correct compound with documented XLogP3 and TPSA values is essential for model accuracy and reproducibility [1][2].

SAR Studies of Pyrazole Ring Saturation

In SAR campaigns exploring the effect of pyrazole ring saturation on biological activity, 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde and its 4,5-dihydro analog constitute a matched molecular pair differing only in the oxidation state of the pyrazole ring [1][2]. The quantitative differences—exact mass shift of 2.0156 Da, ΔXLogP3 = 0.2, ΔH-bond acceptors = 1, ΔTPSA = 2.2 Ų—define the measurable consequences of saturating the pyrazole ring [1][2]. These paired compounds allow researchers to deconvolute the contributions of aromaticity, lipophilicity, and H-bond capacity to target binding, making both compounds essential for rigorous SAR analysis, and making their correct identification in procurement databases a non-trivial quality-control requirement [1][2].

Application
Selection Property
Validation Focus
Planar aromatic scaffolds in lead optimization
Planar aromatic pyrazole core
π-stacking binding assay consistency
Aldehyde-dependent condensation for library generation
Reactive para-formyl group
Schiff base / Knoevenagel conversion yield
Physicochemical precision in ADME/Tox screening
Computed XLogP3 & TPSA profile
ADME prediction consistency across models
SAR studies of pyrazole ring saturation
Matched molecular pair (aromatic vs. dihydro)
Paired biological activity comparison
Quote Request

Request a Quote for 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.